
4-Bromo-2-iodoaniline
Overview
Description
4-Bromo-2-iodoaniline is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodoaniline can be synthesized through a halogen exchange reaction. One common method involves the reaction of 4-bromoaniline with iodine in the presence of an oxidizing agent. The reaction typically proceeds as follows: [ \text{4-Bromoaniline} + \text{Iodine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodoaniline or 4-bromo-2-aminobenzene.
Oxidation Products: Compounds like 4-bromo-2-iodonitrobenzene.
Reduction Products: Compounds like this compound derivatives with reduced functional groups.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Quinoline Derivatives
4-Bromo-2-iodoaniline serves as a precursor for synthesizing novel quinoline derivatives, which are known for their biological activities, including antibacterial and antitumor properties. Research by Li et al. demonstrated that derivatives synthesized from this compound exhibited promising antitumor activity against lung and liver cancer cell lines.
Indole Derivatives
This compound is also utilized in the synthesis of functionalized indoles, another class of heterocycles with extensive pharmacological applications. Indoles derived from this compound have shown anti-cancer, anti-inflammatory, and antiviral activities . For instance, a resin-bound sulfonamide synthesized from this compound was employed as a catalyst for preparing 2,3,5-trisubstituted indoles.
Enzyme Inhibition Studies
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which play critical roles in drug metabolism. Understanding its interaction with these enzymes is crucial for pharmacological assessments and toxicology studies . Such interactions highlight its relevance in drug design and safety evaluations.
Organic Synthesis
The compound is frequently used in various organic synthesis pathways due to its electrophilic nature. It can undergo electrophilic aromatic substitution reactions to introduce additional functional groups onto the aromatic ring. For example, it can be transformed into 4-bromo-2-chloro-6-iodoaniline through further halogenation reactions .
Toxicity and Safety Considerations
While this compound has promising applications, it also presents safety hazards. It is classified as corrosive and an acute toxic irritant, necessitating careful handling in laboratory environments . Its toxicity profile includes potential acute effects upon ingestion and skin irritation, which must be considered during its application in research and industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodoaniline involves its reactivity towards various chemical reagents. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in coupling reactions, it acts as a substrate that forms new carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
- 4-Iodoaniline
- 4-Bromoaniline
- 2-Iodoaniline
- 2,4-Dibromoaniline
Comparison: 4-Bromo-2-iodoaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For example, 4-Iodoaniline and 4-Bromoaniline have only one halogen substituent, making them less versatile in certain synthetic applications. The dual halogenation in this compound allows for more diverse chemical transformations and applications in complex molecule synthesis.
Biological Activity
4-Bromo-2-iodoaniline (CAS Number: 66416-72-6) is an aromatic amine with significant interest in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of both bromine and iodine substituents, allows for various chemical transformations and biological activities. This article explores the biological activity of this compound, highlighting its synthesis, potential applications, and relevant research findings.
- Molecular Formula : C6H5BrIN
- Molecular Weight : 297.92 g/mol
- Melting Point : 69-72 °C
Synthesis Methods
This compound can be synthesized through multiple methods, including:
- Electrochemical Oxidation : Research has shown that the electrochemical oxidation of bromoanilines can lead to the formation of various derivatives, including this compound. The process involves controlled potential coulometry in acetonitrile solutions .
- Transition-Metal Catalysis : A practical route involves using transition metals to facilitate the reaction between 2-iodoaniline and brominating agents .
- Reductive Deamination : Another method reported includes the reductive deamination of related compounds, leading to the formation of this compound as an intermediate .
Antimicrobial Properties
Studies indicate that compounds containing halogenated anilines exhibit antimicrobial activities. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. The presence of halogens enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
Anticancer Activity
Research has pointed towards the potential anticancer properties of halogenated anilines. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies, suggesting mechanisms involving oxidative stress and mitochondrial dysfunction.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. The compound has been studied for its effects on enzymes involved in metabolic pathways, particularly those related to drug metabolism. Enzyme inhibition studies indicate that it may act as a competitive inhibitor, altering substrate availability and enzyme kinetics.
Case Studies
- Electrochemical Behavior : A study investigated the electrochemical oxidation of 4-bromoaniline derivatives, including this compound. The results demonstrated distinct anodic peaks corresponding to bromination reactions, which could be exploited for further functionalization .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of various halogenated anilines against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 297.92 g/mol |
Melting Point | 69–72 °C |
Antimicrobial Activity | Effective against S. aureus & E. coli |
Anticancer Activity | Induces apoptosis in cancer cells |
Enzyme Inhibition | Competitive inhibitor |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-Bromo-2-iodoaniline, and how can reaction yields be optimized?
Synthesis typically involves sequential halogenation of aniline derivatives. Bromination can be achieved using (N-bromosuccinimide) under radical conditions, while iodination may employ with copper catalysts. Yield optimization requires controlled temperature (0–5°C for diazonium salt formation) and inert atmospheres to prevent dehalogenation. Predictive tools like REAXYS and PISTACHIO databases help identify feasible routes and side-reaction mitigation strategies .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Resolves aromatic substitution patterns (e.g., coupling constants distinguish iodine’s anisotropic effects).
- Mass Spectrometry (HRMS) : Validates molecular weight (, expected ).
- X-ray Crystallography : SHELXL-based refinements confirm bond angles and crystal packing, essential for studying solid-state reactivity .
Q. What protocols ensure stable long-term storage of this compound?
Store solids in amber vials under argon at -20°C. For solutions, use anhydrous DMSO or THF, aliquot to avoid freeze-thaw degradation, and monitor purity via HPLC every 3 months. Stability studies show <5% decomposition after 6 months at -80°C .
Advanced Research Questions
Q. How can conflicting data on physicochemical properties (e.g., solubility, melting point) be systematically resolved?
Discrepancies arise from polymorphic forms or impurity levels. Address by:
- Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs via enthalpy changes.
- Column Chromatography : Purify using silica gel (hexane:EtOAc, 4:1) to isolate the dominant crystalline phase.
- Inter-laboratory Validation : Cross-check data against peer-reviewed studies, avoiding commercial catalogs .
Q. What strategies enable selective cross-coupling of the iodine substituent in this compound during palladium-catalyzed reactions?
The iodine atom undergoes oxidative addition faster than bromine. Use:
- Ligand Selection : SPhos or XPhos ligands enhance Pd(0) insertion into the C–I bond.
- Temperature Gradients : Perform iodobenzene coupling at 60°C before bromine activation at 100°C.
- Sequential Coupling : Example: Suzuki-Miyaura with arylboronic acids targets iodine first, leaving bromine for subsequent Sonogashira reactions .
Q. How do computational models predict regioselectivity in electrophilic substitutions of this compound derivatives?
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets map electron density, showing iodine’s strong directing effects (ortho/para to NH).
- Molecular Dynamics : Simulate steric hindrance from bromine to predict nitration sites.
- Database Mining : REAXYS meta-analyses correlate substituent effects with reaction outcomes .
Properties
IUPAC Name |
4-bromo-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYEQWCHQEJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356418 | |
Record name | 4-Bromo-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66416-72-6 | |
Record name | 4-Bromo-2-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66416-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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